![molecular formula C19H18ClN3O2 B2362811 (3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-Chlor-2-methoxyphenyl)methanon CAS No. 2034298-28-5](/img/structure/B2362811.png)

(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-Chlor-2-methoxyphenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

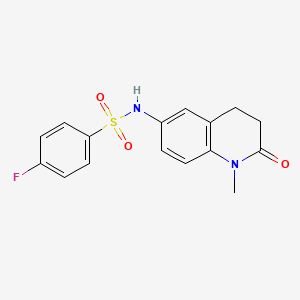

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Wissenschaftliche Forschungsanwendungen

Antitumor- und Antikrebsaktivitäten

Imidazolderivate haben aufgrund ihrer potenziellen Antitumor- und Antikrebsaktivitäten Aufmerksamkeit erregt. Forscher haben neuartige Verbindungen synthetisiert, die den Imidazolrest enthalten, und ihre Auswirkungen auf verschiedene Krebszelllinien untersucht. Zum Beispiel zeigten (3-(1H-Benzo[d]imidazol-2-yl))/(3-(3H-Imidazo[4,5-b]pyridin-2-yl))- (1H-Indol-5-yl) (3,4,5-Trimethoxyphenyl)methanon-Konjugate antiproliferative Aktivität gegen Prostata-, Lungen-, Gebärmutterhals- und Brustkrebszellen .

Antibakterielle und antimykotische Wirkungen

Imidazolbasierte Verbindungen haben antibakterielle Eigenschaften gezeigt. Kommerziell erhältliche Medikamente, die den 1,3-Diazolring enthalten, wie Metronidazol und Ornidazol, sind wirksam gegen verschiedene bakterielle Infektionen. Diese Verbindungen stören die bakterielle DNA-Synthese und zeigen bakterizide Wirkungen .

Antifungale Aktivität

Bestimmte Imidazolderivate, darunter Clotrimazol und Miconazol, werden häufig als Antimykotika eingesetzt. Sie hemmen die Cytochrom-P450-Enzyme von Pilzen, stören die Ergosterol-Biosynthese und führen zum Absterben von Pilzzellen .

Anti-inflammatorisches Potenzial

Imidazolhaltige Verbindungen wurden auf ihre entzündungshemmenden Wirkungen untersucht. Forscher haben Derivate mit vielversprechendem entzündungshemmendem Potenzial synthetisiert, die sie zu potenziellen Kandidaten für die Medikamentenentwicklung bei entzündlichen Erkrankungen machen .

Antivirale Eigenschaften

Imidazolbasierte Medikamente, wie Enviroxime, zeigen antivirale Aktivität. Diese Verbindungen stören die Virusreplikation und wurden auf ihre Wirksamkeit gegen verschiedene Viren untersucht .

Ulkusbehandlung

Der Protonenpumpenhemmer Omeprazol, der einen Imidazolring enthält, wird häufig zur Behandlung von Magengeschwüren eingesetzt. Es reduziert die Magensäuresekretion, indem es das H+/K+ ATPase-Enzym in Parietalzellen hemmt .

Untersuchungstherapeutische Mittel

Imidazolderivate werden weiterhin auf ihr Potenzial in verschiedenen therapeutischen Bereichen untersucht. Beispiele hierfür sind experimentelle Antitumormittel und Medikamente, die auf bestimmte Rezeptoren oder Signalwege abzielen .

Weitere Anwendungen

Imidazol ist ein vielseitiges Grundgerüst, und seine Derivate finden Anwendungen, die über die oben genannten hinausgehen. Forscher haben ihre Verwendung in der Medikamentenverabreichung, Koordinationschemie und Materialwissenschaft untersucht .

Zusammenfassend lässt sich sagen, dass (3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-Chlor-2-methoxyphenyl)methanon vielversprechend in verschiedenen Bereichen ist, von der Krebsforschung bis zur antimikrobiellen Therapie. Seine einzigartige Struktur und pharmakologische Eigenschaften machen es zu einer faszinierenden Verbindung für weitere Untersuchungen und Entwicklungen . Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht zu fragen! 😊

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzimidazole moiety in the compound is known to interact with DNA and RNA, potentially inhibiting the replication of certain pathogens . Additionally, this compound has been shown to inhibit the activity of specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair . The interaction with these enzymes can lead to the disruption of cellular processes in pathogens, making it a potential candidate for antimicrobial and anticancer therapies.

Cellular Effects

The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . The impact on cellular metabolism includes the inhibition of glycolysis, leading to reduced energy production in cancer cells .

Molecular Mechanism

The molecular mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone involves several key interactions at the molecular level. This compound binds to the active site of topoisomerases, inhibiting their activity and preventing the unwinding of DNA necessary for replication . Additionally, it interacts with the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are essential for the execution of apoptosis . The inhibition of glycolytic enzymes further disrupts cellular metabolism, contributing to the compound’s cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in certain cell lines, necessitating combination therapies to enhance its efficacy . Long-term studies have shown that the compound can induce sustained apoptosis in cancer cells, with minimal effects on normal cells .

Dosage Effects in Animal Models

The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the compound’s overall biological activity . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production in cancer cells .

Transport and Distribution

The transport and distribution of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates preferentially in cancer cells due to their higher metabolic activity and increased expression of certain transporters . This selective accumulation enhances the compound’s therapeutic efficacy while minimizing its impact on normal cells .

Subcellular Localization

The subcellular localization of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA replication and apoptosis . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its effective interaction with key biomolecules . The localization in mitochondria is particularly important for the induction of apoptosis, as it facilitates the release of pro-apoptotic factors .

Eigenschaften

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-25-18-7-6-13(20)10-15(18)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSIHCIYBMKKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)